1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound with a unique structure It features a quinoline and isoquinoline moiety, both of which are fused with various substituents
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves multiple steps, typically starting with the preparation of the quinoline and isoquinoline intermediates. These intermediates are then subjected to various reactions to introduce the necessary substituents and form the final compound. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and isoquinoline moieties play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone stands out due to its unique combination of quinoline and isoquinoline moieties. Similar compounds include:
- 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
- 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C29H31ClN2O |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C29H31ClN2O/c1-28(2)20-29(3,23-12-14-24(30)15-13-23)25-10-6-7-11-26(25)32(28)27(33)19-31-17-16-21-8-4-5-9-22(21)18-31/h4-15H,16-20H2,1-3H3 |
InChI Key |
JKQBYXPSBNMTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CN3CCC4=CC=CC=C4C3)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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